molecular formula C19H18N4O3S B2543084 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034532-90-4

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2543084
CAS No.: 2034532-90-4
M. Wt: 382.44
InChI Key: PVSZPSWAZDFXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide features a fused pyrrolo[2,3-c]pyridine core linked to an isoxazole-carboxamide moiety and a thiophen-2-yl substituent. This article compares its structural, synthetic, and physicochemical properties with similar compounds, leveraging data from crystallography, synthesis protocols, and molecular descriptors.

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-2-22-8-5-13-6-9-23(19(25)17(13)22)10-7-20-18(24)14-12-15(26-21-14)16-4-3-11-27-16/h3-6,8-9,11-12H,2,7,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSZPSWAZDFXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Core Heterocyclic Systems
  • Target Compound : Combines a pyrrolo[2,3-c]pyridine (7-membered fused ring) with an isoxazole, creating a planar to moderately puckered system. The thiophene substituent introduces sulfur-based aromaticity .
  • Thiazolo[3,2-a]pyrimidine Derivatives (): These feature a thiazole fused to pyrimidine. Crystal structures reveal significant puckering (e.g., dihedral angles up to 80.94° between fused rings), impacting binding interactions .
  • Imidazo[1,2-a]pyridine (): Features a smaller fused ring system with electron-withdrawing groups (cyano, nitro), altering electronic properties .
Substituent Effects
  • Thiophen-2-yl (Target): Enhances π-π stacking and metabolic stability due to sulfur’s electronegativity.
  • 4-Methoxyphenyl (): Improves solubility via polar methoxy groups but reduces lipophilicity .
  • Trimethoxybenzylidene (): Bulky substituents may sterically hinder target engagement despite enhancing aromatic interactions .

Physicochemical and Electronic Properties

Solubility and Lipophilicity
  • The target’s ethyl group on pyrrolopyridine increases lipophilicity, favoring membrane permeability.
  • Methoxy-substituted analogs () exhibit higher aqueous solubility but reduced bioavailability .
  • Thiophene’s moderate polarity balances solubility and lipophilicity in the target compound.
Electronic Profiles
  • QSAR Insights (): Thiophene’s electron-rich nature may enhance charge-transfer interactions, while the isoxazole’s electronegative oxygen and nitrogen atoms create a polarized carboxamide group .
  • Trimethoxybenzylidene (): Electron-donating methoxy groups increase electron density on aromatic rings, contrasting with the thiophene’s electron-withdrawing sulfur .

Pharmacological Implications

  • Thiazolo[3,2-a]pyrimidines (): Known for antibacterial and anti-inflammatory activities, attributed to their fused heterocyclic cores .
  • Carboxamide Derivatives (): The carboxamide group facilitates hydrogen bonding with biological targets, a feature shared with the target compound .

Biological Activity

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, with the CAS number 2034559-97-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O3C_{20}H_{19}N_{5}O_{3} with a molecular weight of 377.4 g/mol. The structure features a pyrrolo[2,3-c]pyridine core, an isoxazole moiety, and a thiophene ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H19N5O3
Molecular Weight377.4 g/mol
CAS Number2034559-97-0

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. The interaction with these targets can lead to altered biochemical pathways, resulting in apoptosis in cancer cells.

Biological Activity Overview

Research indicates that the compound exhibits significant anticancer properties, particularly against various cancer cell lines. The following sections detail specific findings from case studies and experimental assays.

Anticancer Activity

  • In Vitro Studies :
    • Cell Lines Tested : The compound was evaluated against several cancer cell lines including HeLa (cervical cancer) and L363 (multiple myeloma).
    • Results : It demonstrated a GI50 (concentration required to inhibit 50% of cell growth) of approximately 4.1 μM in L363 cells, indicating potent antiproliferative effects .
  • Mechanisms of Action :
    • The compound appears to induce mitotic arrest , leading to apoptosis through the disruption of microtubule dynamics or by inhibiting specific kinases involved in cell cycle regulation.
    • Inhibition of Polo-like Kinase 1 (Plk1), a key regulator of mitosis, has been suggested as a possible mechanism .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the functional groups on the compound can significantly affect its biological activity:

  • Substituents : Variations in the thiophene ring or alterations in the ethyl group attached to the pyrrolo moiety can enhance cellular permeability and potency.
  • Prodrug Development : Research into prodrug forms that mask reactive groups has been conducted to improve bioavailability and reduce toxicity while maintaining efficacy against target cells .

Comparative Studies

The compound's efficacy was compared with other known inhibitors targeting similar pathways:

Compound NameGI50 (μM)Mechanism of Action
N-(2-(1-ethyl-7-oxo...isoxazole4.1Plk1 inhibition leading to apoptosis
Other known Plk1 inhibitorsVariesSimilar mechanisms but different potencies

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide?

The synthesis of structurally similar heterocyclic compounds (e.g., thiazolo[3,2-a]pyrimidines and pyrrolo-pyridine derivatives) typically involves multi-step reactions with careful control of conditions:

  • Step 1 : Condensation reactions under reflux (e.g., using glacial acetic acid and acetic anhydride as solvents, with sodium acetate as a catalyst) to form the core heterocyclic structure .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce substituents like the thiophene-isoxazole moiety. Reaction progress is monitored via TLC or HPLC .
  • Step 3 : Purification by recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography .

Q. How can the molecular structure and purity of this compound be validated?

  • X-ray crystallography : For unambiguous confirmation of the 3D structure and bond angles, as demonstrated for thiazolo[3,2-a]pyrimidine derivatives .
  • Spectroscopic techniques :
    • 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., shifts for thiophene protons at ~6.5–7.5 ppm ).
    • HRMS for molecular ion verification and isotopic pattern matching .
  • Chromatography : HPLC with UV detection to assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : Discrepancies in NOESY or COSY NMR data may arise from conformational flexibility (e.g., puckered pyrimidine rings or thiophene orientation). Computational tools like DFT-based NMR prediction can validate experimental shifts .
  • Crystallographic Refinement : If X-ray data conflicts with NMR results (e.g., unexpected dihedral angles), re-examining hydrogen bonding or solvent interactions in the crystal lattice may clarify discrepancies .

Q. What experimental approaches are suitable for studying the compound’s interaction with biological targets?

  • Molecular Docking : Pre-screen binding affinities using software like AutoDock Vina, focusing on conserved residues in target proteins (e.g., kinase domains for pyrrolo-pyridine analogs) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) using immobilized recombinant proteins .
  • Cellular Assays : Pair with fluorescence-based techniques (e.g., confocal microscopy) to track subcellular localization, leveraging heteroatom-functionalized analogs for labeling .

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Solvent and Temperature : For condensation steps, polar aprotic solvents (DMF, DMSO) at 80–100°C improve yield while minimizing byproducts (e.g., ester hydrolysis) .
  • Catalyst Screening : Test bases like K2CO3 or Cs2CO3 to enhance nucleophilic substitution efficiency .
  • In-Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction time dynamically .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of pyrrolo-pyridine derivatives?

  • Intermediate Trapping : Isolate and stabilize reactive intermediates (e.g., enolates or carbocations) using protecting groups (e.g., Boc for amines) .
  • Flow Chemistry : Continuous-flow systems improve mixing and heat transfer, reducing degradation in exothermic steps .

Q. What analytical workflows are recommended for stability studies under physiological conditions?

  • Forced Degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, then analyze degradation products via LC-MS .
  • Long-Term Stability : Store samples at 4°C and 25°C with humidity control, monitoring via periodic HPLC .

Data Interpretation Guidelines

Q. How to interpret conflicting bioactivity data across assay platforms?

  • Case Example : Discrepancies in IC50 values between enzymatic and cell-based assays may arise from off-target effects or membrane permeability issues. Validate using orthogonal assays (e.g., thermal shift assays for target engagement) .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch variability in high-throughput screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.